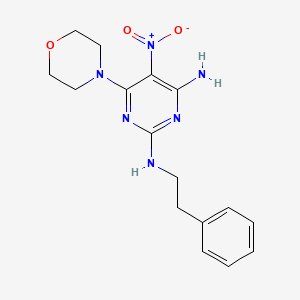
6-(morpholin-4-yl)-5-nitro-N~2~-(2-phenylethyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a morpholine ring, a nitro group, and a phenylethyl substituent, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a nitrating agent such as nitric acid or a mixture of sulfuric and nitric acids.
Substitution with Morpholine: The morpholine ring is introduced via a nucleophilic substitution reaction, where the nitro group is replaced by morpholine under controlled conditions.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Aminopyrimidine Derivatives: Reduction of the nitro group leads to the formation of aminopyrimidine derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these kinases, the compound can interfere with signaling pathways that promote cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diaminopyrimidine and 5-nitropyrimidine share structural similarities.
Morpholine-Substituted Compounds: Compounds like morpholine-substituted benzene derivatives.
Uniqueness
6-(MORPHOLIN-4-YL)-5-NITRO-N2-(2-PHENYLETHYL)PYRIMIDINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit protein kinases makes it a valuable compound in the development of anticancer therapies.
Properties
Molecular Formula |
C16H20N6O3 |
|---|---|
Molecular Weight |
344.37 g/mol |
IUPAC Name |
6-morpholin-4-yl-5-nitro-2-N-(2-phenylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C16H20N6O3/c17-14-13(22(23)24)15(21-8-10-25-11-9-21)20-16(19-14)18-7-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H3,17,18,19,20) |
InChI Key |
MSISVKUDRYHVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















